molecular formula C22H30N6O4S B12378393 Sildenafil-d3-1

Sildenafil-d3-1

Cat. No.: B12378393
M. Wt: 477.6 g/mol
InChI Key: BNRNXUUZRGQAQC-YWZPVOOSSA-N
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Description

Sildenafil-d3-1, also known as deuterated sildenafil, is a deuterium-labeled analog of sildenafil. It is primarily used as an internal standard for the quantification of sildenafil in various analytical applications. The compound is a potent inhibitor of phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow in the corpus cavernosum and pulmonary vasculature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sildenafil-d3-1 involves the incorporation of deuterium atoms into the sildenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of sildenafil, followed by the selective deuteration of specific positions on the molecule. Common reagents used in these reactions include deuterated solvents and deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Sildenafil-d3-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield deuterated analogs of sildenafil with different functional groups .

Scientific Research Applications

Sildenafil-d3-1 has a wide range of scientific research applications, including:

Mechanism of Action

Sildenafil-d3-1 exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This results in increased blood flow and improved erectile function or reduced pulmonary arterial pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sildenafil-d3-1 is unique due to its deuterium labeling, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it an ideal internal standard for the quantification of sildenafil .

Properties

Molecular Formula

C22H30N6O4S

Molecular Weight

477.6 g/mol

IUPAC Name

1-methyl-3-propyl-5-[2,4,5-trideuterio-6-ethoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i8D,9D,14D

InChI Key

BNRNXUUZRGQAQC-YWZPVOOSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC)C2=NC3=C(C(=O)N2)N(N=C3CCC)C)[2H])S(=O)(=O)N4CCN(CC4)C)[2H]

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Origin of Product

United States

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